2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine
Beschreibung
2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine is a complex organic compound with a unique structure that includes both ether and benzoxasilepine functionalities
Eigenschaften
CAS-Nummer |
18028-07-4 |
|---|---|
Molekularformel |
C12H18O2Si |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
2-ethoxy-2-methyl-4,5-dihydro-3H-1,2-benzoxasilepine |
InChI |
InChI=1S/C12H18O2Si/c1-3-13-15(2)10-6-8-11-7-4-5-9-12(11)14-15/h4-5,7,9H,3,6,8,10H2,1-2H3 |
InChI-Schlüssel |
MKSMVZIBTVKYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si]1(CCCC2=CC=CC=C2O1)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Substitution reactions can occur at various positions on the benzoxasilepine ring, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Tetrahydrofuran: A cyclic ether with similar structural features.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with ether functionality.
Uniqueness
What sets 2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine apart is its unique combination of ether and benzoxasilepine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
